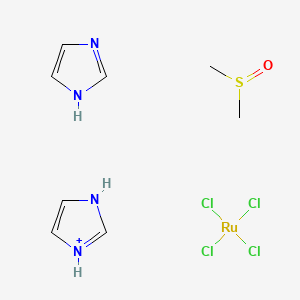
1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium” is a complex chemical entity that combines several functional groups and elements. This compound is of interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of imidazole and imidazolium moieties, along with methylsulfinylmethane and tetrachlororuthenium, suggests a multifaceted compound with diverse reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or the reaction of amines with aldehydes or ketones . For instance, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of disubstituted imidazoles under mild conditions . The inclusion of various functional groups, such as arylhalides and heterocycles, is possible through this method.
. The reaction conditions typically involve moderate temperatures and the presence of a catalyst.
Tetrachlororuthenium complexes can be prepared by reacting ruthenium trichloride with chlorine gas under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale cyclization reactions using automated reactors and continuous flow systems . The production of methylsulfinylmethane is typically achieved through catalytic oxidation processes in large reactors, ensuring high yield and purity . Tetrachlororuthenium complexes are produced in specialized facilities equipped to handle reactive gases and transition metal complexes .
化学反応の分析
Types of Reactions
The compound “1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium” can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Nucleophiles: Halides, amines, and other nucleophiles are used in substitution reactions.
Major Products
科学的研究の応用
The compound “1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium” has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of advanced materials and as a reagent in chemical manufacturing.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Imidazole and imidazolium moieties can interact with enzymes and receptors, modulating their activity . Methylsulfinylmethane acts as a solvent and stabilizer, enhancing the solubility and reactivity of the compound . Tetrachlororuthenium complexes can participate in redox reactions, altering the oxidation state of the metal center and influencing its coordination properties .
類似化合物との比較
Similar Compounds
1H-imidazole: A simple imidazole derivative with broad applications in chemistry and biology.
1H-imidazol-3-ium: An imidazolium salt with unique reactivity and stability.
Tetrachlororuthenium: A ruthenium complex with diverse applications in catalysis and materials science.
Uniqueness
The uniqueness of “1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium” lies in its combination of functional groups and elements, providing a multifaceted compound with diverse reactivity and applications. The presence of both imidazole and imidazolium moieties, along with methylsulfinylmethane and tetrachlororuthenium, offers a unique platform for exploring new chemical reactions and applications .
特性
分子式 |
C8H15Cl4N4ORuS+ |
|---|---|
分子量 |
458.2 g/mol |
IUPAC名 |
1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium |
InChI |
InChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+4/p-3 |
InChIキー |
HIAWXYSWERGOAJ-UHFFFAOYSA-K |
正規SMILES |
CS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.Cl[Ru](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole](/img/structure/B11937324.png)
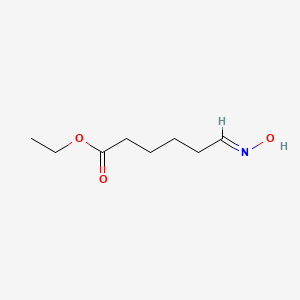

![1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide](/img/structure/B11937348.png)
![propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11937349.png)
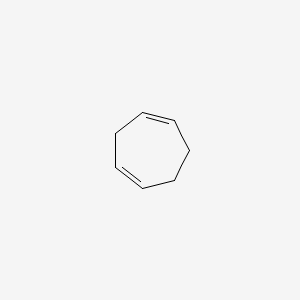
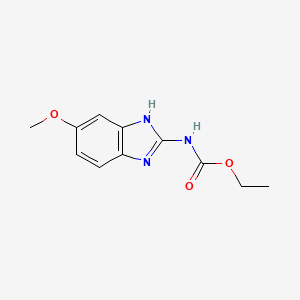
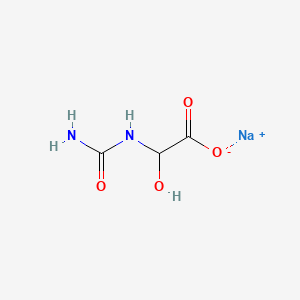

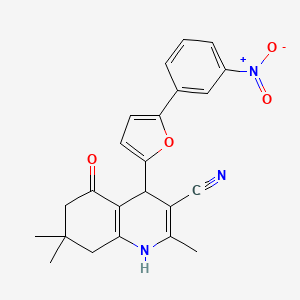


![(Z)-2-([1,1'-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide](/img/structure/B11937395.png)
![(1E)-1-phenylethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11937398.png)
